molecular formula C5H9ClO2 B3024602 (3-Chloromethyloxetan-3-yl)methanol CAS No. 4351-77-3

(3-Chloromethyloxetan-3-yl)methanol

Cat. No.: B3024602
CAS No.: 4351-77-3
M. Wt: 136.58 g/mol
InChI Key: BIZNEDGOZPNEPL-UHFFFAOYSA-N
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Description

(3-Chloromethyloxetan-3-yl)methanol is a useful research compound. Its molecular formula is C5H9ClO2 and its molecular weight is 136.58 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(chloromethyl)oxetan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZNEDGOZPNEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fundamental Principles of Oxetane Chemistry and Their Relevance in Organic Synthesis

Oxetanes are four-membered cyclic ethers that have garnered considerable attention in the chemical sciences. doi.org Their significance stems from a unique combination of chemical stability and reactivity, largely dictated by the inherent ring strain of the four-membered ring. wikipedia.orgacs.org Unlike their more strained three-membered epoxide counterparts, oxetanes exhibit greater stability under many reaction conditions, yet are more susceptible to ring-opening reactions than larger cyclic ethers like tetrahydrofuran (B95107). wikipedia.org This balanced reactivity makes them valuable intermediates in organic synthesis. magtech.com.cn

The key characteristics of oxetane (B1205548) chemistry include:

Ring Strain: The bond angles in the oxetane ring deviate significantly from the ideal tetrahedral angle, leading to substantial ring strain. This strain is the primary driver for ring-opening reactions.

Polarity and Hydrogen Bonding: The oxygen atom in the oxetane ring imparts polarity and allows it to act as a hydrogen-bond acceptor, influencing the solubility and intermolecular interactions of oxetane-containing molecules. beilstein-journals.org

Reactivity: Oxetanes can undergo a variety of transformations, most notably ring-opening reactions initiated by electrophiles or nucleophiles. These reactions provide a powerful tool for introducing specific functionalities and building molecular complexity. wikipedia.org

The synthesis of oxetanes can be achieved through several strategies, including intramolecular Williamson etherification (C-O bond formation), the Paternò-Büchi reaction ([2+2] photocycloaddition of carbonyls and alkenes), and the ring expansion of epoxides. magtech.com.cnbeilstein-journals.orgnih.gov

Strategic Importance of Substituted Oxetanes As Advanced Synthetic Intermediates

Substituted oxetanes are increasingly recognized as "bioisosteres," meaning they can replace other common functional groups in bioactive molecules, such as gem-dimethyl or carbonyl groups, to modulate physicochemical properties like aqueous solubility, metabolic stability, and lipophilicity. doi.orgmagtech.com.cn This has led to a surge of interest in their application in medicinal chemistry and drug discovery. beilstein-journals.orgthieme-connect.com

The strategic advantages of using substituted oxetanes as synthetic intermediates include:

Introduction of 3D-Character: The rigid, three-dimensional structure of the oxetane (B1205548) ring can impart conformational constraint and improve the spatial arrangement of substituents, which is often beneficial for biological activity.

Modulation of Physicochemical Properties: The incorporation of an oxetane moiety can lead to significant improvements in a molecule's solubility and metabolic stability without drastically altering its core structure. magtech.com.cn

Versatile Chemical Handles: The substituents on the oxetane ring provide points for further chemical modification, allowing for the late-stage functionalization of complex molecules. doi.org

The development of new synthetic methods has expanded the accessibility of a wide range of 3,3-disubstituted oxetanes, further enhancing their utility as building blocks in organic synthesis. doi.orgrsc.org

Architectural Significance and Reactive Potential of the 3 Chloromethyloxetan 3 Yl Methanol Core Structure

Reactivity Profiles of the Oxetane Ring System in this compound

The four-membered oxetane ring is characterized by significant ring strain, which is the primary driving force for its reactivity. youtube.com This inherent strain facilitates ring-opening reactions under various conditions, providing a pathway to 1,3-difunctionalized propane (B168953) derivatives.

Ring-Opening Reactions: Nucleophilic and Electrophilic Pathways

The oxetane ring of this compound can be opened by both nucleophilic and electrophilic reagents. The regioselectivity of these reactions is a key consideration in synthetic planning.

Nucleophilic Ring-Opening: Strong nucleophiles typically attack the less sterically hindered carbon atoms of the oxetane ring. magtech.com.cn In the case of this compound, this would involve an attack at one of the equivalent methylene (B1212753) carbons of the oxetane. For instance, powerful nucleophiles like organolithium or Grignard reagents can open the ring to form a new carbon-carbon bond. youtube.com The reaction proceeds via an SN2 mechanism, leading to the formation of a primary alcohol after an acidic workup. youtube.com The presence of the chloromethyl and hydroxymethyl groups at the C3 position introduces significant steric hindrance, further favoring nucleophilic attack at the C2 or C4 positions.

Under acidic conditions, the reaction mechanism can change. The acid protonates the oxetane oxygen, activating the ring towards attack by weaker nucleophiles. In unsymmetrically substituted oxetanes, the nucleophile may attack the more substituted carbon atom due to electronic effects. magtech.com.cn

Electrophilic Ring-Opening: Lewis acids can coordinate to the oxetane oxygen, facilitating ring-opening. illinois.edu This activation allows for a variety of transformations, including rearrangements and additions of nucleophiles. acs.org For example, Lewis acid-catalyzed ring-opening can lead to the formation of highly functionalized three-carbon chiral products. researchgate.net

The table below summarizes the expected outcomes of nucleophilic and electrophilic ring-opening reactions on the oxetane ring of this compound.

Reagent TypeGeneral ReagentExpected Site of AttackResulting Structure (Post-Workup)
Strong Nucleophile R-Li, R-MgXC2 or C41-substituted-3-(chloromethyl)-3-(hydroxymethyl)propan-1-ol
Weak Nucleophile (Acid-catalyzed) ROH/H⁺C2 or C41-alkoxy-3-(chloromethyl)-3-(hydroxymethyl)propan-1-ol
Lewis Acid BF₃·OEt₂, TiCl₄C2 or C4Varies depending on subsequent nucleophile/reaction conditions

Stereochemical Considerations in Oxetane Ring Transformations

The stereochemistry of oxetane ring-opening reactions is a critical aspect, particularly when chiral centers are present or created. While this compound itself is achiral, reactions that generate a new stereocenter can proceed with varying degrees of stereoselectivity. For instance, the acid-catalyzed ring-opening of certain oxetanes has been shown to proceed with high syn stereoselectivity. acs.org The stereospecific synthesis of diastereoisomeric oxetanes has also been studied, highlighting the importance of substrate control in determining the stereochemical outcome. acs.org Asymmetric ring-opening of 3-substituted oxetanes using chiral Brønsted acids has emerged as a powerful method for accessing highly functionalized chiral building blocks. rsc.org

Functional Group Interconversions Involving the Chloromethyl Moiety

The chloromethyl group provides a reactive handle for a variety of functional group interconversions, primarily through nucleophilic substitution and radical reactions.

Nucleophilic Substitution Reactions at the Chloromethyl Group

The primary chloride of the chloromethyl group is a good leaving group in nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide range of functionalities. The reactivity of halides in SN2 reactions generally follows the order I > Br > Cl. vanderbilt.edu Therefore, the chloride can be readily displaced by stronger nucleophiles or converted to a more reactive iodide via the Finkelstein reaction (using sodium iodide in acetone) to facilitate subsequent substitutions. vanderbilt.edu

Common nucleophiles and the corresponding products are outlined in the table below.

NucleophileReagent ExampleProduct Functional Group
Azide (B81097)Sodium azide (NaN₃)Azidomethyl
CyanideSodium cyanide (NaCN)Cyanomethyl
ThiolateSodium thiophenoxide (NaSPh)(Phenylthiomethyl)methyl
AmineAmmonia (NH₃), Primary/Secondary AminesAminomethyl
CarboxylateSodium acetate (B1210297) (CH₃COONa)(Acetoxymethyl)methyl

Radical Reactions of the Chloromethyl Moiety

While less common than nucleophilic substitutions, the chloromethyl group can participate in radical reactions. For instance, radical-based ring-opening of oxetanes has been achieved using zirconocene (B1252598) and photoredox catalysis, which can selectively yield more-substituted alcohols. thieme-connect.com Studies on the reaction of methyl radicals with oxetane and its derivatives have provided insights into hydrogen atom abstraction rates from the ring. rsc.org Although specific studies on radical reactions at the chloromethyl group of this compound are not prevalent, general principles suggest that radical initiators could induce homolytic cleavage of the C-Cl bond, leading to a primary radical intermediate that could participate in various radical-mediated transformations.

Derivatization Strategies via the Primary Alcohol Functionality

The primary alcohol of this compound offers another site for chemical modification. It can undergo reactions typical of primary alcohols, such as esterification, etherification, and oxidation.

Esterification: The alcohol can be readily converted to esters by reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions (e.g., using a catalytic amount of strong acid or a coupling agent like DCC).

Etherification: Ether synthesis can be achieved through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. The choice of oxidant determines the final product. For example, mild oxidants like pyridinium (B92312) chlorochromate (PCC) will typically yield the aldehyde, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will produce the carboxylic acid.

The following table presents some common derivatization reactions of the primary alcohol.

Reaction TypeReagent(s)Product Functional Group
Esterification RCOCl, (RCO)₂O, or RCOOH/DCCEster
Etherification 1. NaH; 2. R-XEther
Oxidation (to Aldehyde) PCC, DMPAldehyde
Oxidation (to Carboxylic Acid) KMnO₄, Jones ReagentCarboxylic Acid

Construction of Spirocyclic Oxetane Derivatives

The synthesis of spirocyclic compounds, where two rings share a single atom, is a significant area of organic chemistry. The incorporation of an oxetane ring into a spirocyclic framework can impart unique physicochemical properties, such as increased metabolic stability and improved solubility, making these structures highly desirable in drug discovery.

Synthetic Methodologies for Novel Spirocyclic Architectures

The construction of spirocyclic oxetanes often involves multi-step synthetic sequences. A key strategy involves the initial synthesis of a substituted oxetane precursor, which is then elaborated into the final spirocyclic system. For instance, the synthesis of 2-oxa-7-azaspiro[3.5]nonane, a valuable spirocyclic oxetane, can be achieved from this compound derivatives. One approach begins with the lithium aluminum hydride reduction of a diester to a diol, followed by a one-pot mesylation and ring closure to form the oxetane ring. nih.gov The subsequent removal of a protecting group, such as a tosyl group, yields the desired spirocyclic amine. nih.gov

Another prominent method for constructing spirocyclic oxetanes is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. nih.gov While traditionally requiring UV irradiation, recent advancements have explored the use of visible light, although this is often substrate-dependent. nih.gov This photochemical approach can provide access to a variety of functionalized spirocyclic oxetanes. rsc.org

Regioselectivity and Stereoselectivity in Spirocyclization Reactions

Achieving high levels of regioselectivity and stereoselectivity is a critical challenge in the synthesis of complex spirocyclic systems. In the context of building spirocyclic oxetanes, the stereochemistry of the final product is often dictated by the stereochemistry of the starting materials and the reaction conditions employed. For example, in the synthesis of certain spiro-oxetanes via intramolecular cyclization, the use of chiral auxiliaries or catalysts can induce high levels of enantioselectivity.

Recent methodologies have demonstrated that the construction of spirocyclic oxetanes within bicyclic and polycyclic architectures can proceed with full diastereoselectivity. nih.gov The inherent rigidity of these systems can guide the approaching reactants to a specific face of the molecule, thereby controlling the stereochemical outcome of the cyclization.

Integration into Fused Heterocyclic Systems

The fusion of the oxetane motif onto other heterocyclic rings, such as benzimidazoles, generates novel polycyclic systems with potential applications in medicinal chemistry. These fused structures combine the desirable properties of the oxetane ring with the established biological activities of the heterocyclic partner.

Synthesis of Ring-Fused Benzimidazoles Incorporating Oxetane Moieties

A key strategy for synthesizing ring-fused benzimidazoles incorporating an oxetane moiety involves the conversion of spirocyclic oxetanes into o-cycloalkylaminoacetanilides, which then undergo oxidative cyclization. For example, spirocyclic oxetanes like 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane can be reacted with 1,4-dibromo-2-nitrobenzene (B110544) via nucleophilic aromatic substitution. nih.govresearchgate.net Subsequent reduction of the nitro group yields the corresponding aniline, which is then acetylated to form the acetanilide (B955) precursor. nih.govresearchgate.net

This acetanilide can then be subjected to oxidative cyclization to form the tetracyclic ring-fused benzimidazole (B57391) system. nih.govresearchgate.netnih.gov This approach has been successfully employed to synthesize 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole]. nih.govresearchgate.netnih.gov

Oxidative Cyclization Reactions in the Formation of Fused Systems

Oxidative cyclization is a powerful tool for the formation of fused heterocyclic systems. A widely used reagent for this transformation is Oxone®, often in the presence of an acid like formic acid. nih.govnih.govmdpi.commdpi.com This method has proven effective for converting o-cycloalkylaminoacetanilides into [1,2-a] alicyclic ring-fused benzimidazoles in high yields. nih.gov The reaction proceeds under relatively mild conditions and allows for the direct isolation of the product. nih.govmdpi.com

While effective for some systems, the stability of the spirocyclic oxetane precursor under the oxidative conditions is crucial. For instance, the acetanilide containing the 2-oxa-6-azaspiro[3.3]heptane system was found to be unstable under certain oxidative cyclization conditions, leading to an intractable mixture of products. mdpi.com This highlights the importance of carefully selecting the reaction conditions based on the specific substrate.

Diversification of Chemical Libraries via this compound

This compound serves as a valuable starting material for the generation of diverse chemical libraries. Its bifunctional nature allows for a wide range of chemical modifications, leading to a variety of novel compounds with distinct properties. The reactive chloromethyl group can participate in nucleophilic substitution reactions, while the hydroxyl group can be derivatized through esterification, etherification, or other functional group transformations.

This versatility enables the systematic exploration of chemical space around the oxetane core. For example, by reacting this compound with a library of carboxylic acids or alkyl halides, a corresponding library of esters or ethers can be readily prepared. google.com This approach is particularly useful in high-throughput synthesis campaigns aimed at identifying new drug candidates or materials with specific properties. The resulting libraries of oxetane-containing molecules can then be screened for biological activity or other desired characteristics.

Development of Polymeric Materials Utilizing this compound

The unique trifunctional nature of this compound, also known as 3-chloromethyl-3-hydroxymethyloxetane (CHMO), makes it a valuable monomer for creating a diverse range of polymer architectures. Its utility spans from initiating polymerization reactions to being incorporated into polymer backbones and enabling post-polymerization modifications.

Ring-Opening Polymerization Initiated by Oxetane Scaffolds

The strained four-membered ether ring of the oxetane in this compound is susceptible to ring-opening polymerization (ROP), typically through a cationic mechanism. This process leads to the formation of polyethers with pendant chloromethyl and hydroxyl groups. The polymerization can be initiated by various cationic initiators, such as boron trifluoride etherate (BF₃·OEt₂).

The cationic ROP of oxetanes like CHMO proceeds via an oxonium ion intermediate. The reaction temperature and catalyst concentration are critical parameters that influence the degree of branching and the molecular weight of the resulting polymer. For instance, in the synthesis of hyperbranched polyoxetanes from similar monomers like 3-ethyl-3-(hydroxymethyl)oxetane, controlling these conditions is key to managing the polymer's final properties. mdpi.com The resulting polyethers possess a flexible backbone and reactive pendant groups that are available for further chemical transformations.

Table 1: Representative Data for Cationic ROP of Hydroxymethyl-Substituted Oxetanes

Monomer Initiator/Core Molecule Monomer:Core Ratio Theoretical Molar Mass ( g/mol ) Dispersity (Đ)
3-Ethyl-3-(hydroxymethyl)oxetane 1,1,1-Tris(hydroxymethyl)propane 5:1 714 1.77
3-Ethyl-3-(hydroxymethyl)oxetane 1,1,1-Tris(hydroxymethyl)propane 15:1 1878 2.54
3-Ethyl-3-(hydroxymethyl)oxetane 1,1,1-Tris(hydroxymethyl)propane 30:1 3620 3.12
3-Ethyl-3-(hydroxymethyl)oxetane 1,1,1-Tris(hydroxymethyl)propane 50:1 5942 3.75

This table presents data for a structurally similar monomer to illustrate typical outcomes of cationic ROP of 3-substituted oxetanes. mdpi.com

Incorporation of this compound Units into Polymer Backbones

Beyond serving as a monomer for ROP, the hydroxyl group of this compound allows it to be used as a diol in polycondensation and polyaddition reactions. This enables the incorporation of the intact oxetane ring and the chloromethyl group as pendant functionalities along the polymer backbone.

For example, it can react with diisocyanates to form polyurethanes or with diacyl chlorides or dicarboxylic acids to produce polyesters. The resulting polymers retain the reactive oxetane and chloromethyl groups, which can be utilized for subsequent crosslinking or functionalization. This approach is particularly useful for creating polymers that can be cured or modified in a secondary step. The presence of the oxetane ring in the side chain can be used to induce photo- or thermally-initiated crosslinking, leading to the formation of robust polymer networks.

Functionalization of Polymers through Pendant Chloromethyl and Hydroxyl Groups

The true versatility of polymers derived from this compound lies in the potential for post-polymerization modification of the pendant chloromethyl and hydroxyl groups. These groups serve as handles for a wide array of chemical transformations, allowing for the fine-tuning of material properties.

The chloromethyl group is a versatile electrophilic site that can undergo nucleophilic substitution reactions. This allows for the introduction of various functional moieties, such as:

Azides: Reaction with sodium azide introduces energetic azide groups, making these polymers useful as binders in energetic formulations.

Amines: Grafting of amine-containing molecules can alter the solubility, basicity, and chelating properties of the polymer.

Thiolates: Reaction with thiols via nucleophilic substitution can be used to attach different functionalities or to form crosslinks.

The pendant hydroxyl groups can be modified through esterification or etherification reactions. These reactions can be used to attach other polymer chains, small molecules, or functional groups to tailor the polymer's properties, such as its hydrophilicity, thermal stability, or adhesive characteristics. This strategy of post-polymerization modification is a powerful tool for creating functional materials from a common polymer precursor. rsc.orgrsc.org

Table 2: Chemical Compounds Mentioned

Compound Name Synonym(s) Role/Function
This compound 3-chloromethyl-3-hydroxymethyloxetane; CHMO Monomer, Building Block
Boron trifluoride etherate BF₃·OEt₂ Cationic Initiator
3-Ethyl-3-(hydroxymethyl)oxetane EHO Monomer (for comparison)
1,1,1-Tris(hydroxymethyl)propane TMP Core Molecule/Initiator
Sodium azide NaN₃ Reagent for functionalization
Diisocyanate Monomer for polyurethane synthesis
Diacyl chloride Monomer for polyester (B1180765) synthesis

Theoretical and Computational Investigations of 3 Chloromethyloxetan 3 Yl Methanol

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical methods provide fundamental insights into the molecular and electronic characteristics of (3-Chloromethyloxetan-3-yl)methanol. These computational techniques allow for the detailed exploration of the molecule's three-dimensional arrangement and the distribution of electrons within its structure.

Geometry Optimization and Conformational Analysis

The molecular structure of this compound is characterized by a four-membered oxetane (B1205548) ring, which is inherently strained. Computational geometry optimization, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-31G*), would be employed to determine the most stable three-dimensional arrangement of the atoms.

The oxetane ring is not perfectly planar and is expected to exhibit a puckered conformation to alleviate some of the ring strain. The degree of puckering can be quantified by the ring puckering angle. Furthermore, the presence of two substituents on the C3 carbon, a chloromethyl group (-CH₂Cl) and a methanol (B129727) group (-CH₂OH), introduces additional conformational flexibility. Rotation around the C3-C(H₂Cl) and C3-C(H₂OH) bonds leads to various rotational isomers (rotamers). The relative energies of these conformers would determine their population distribution at a given temperature. Intramolecular hydrogen bonding between the hydroxyl group and the oxygen of the oxetane ring or the chlorine atom is a possibility that would significantly influence the preferred conformation.

Table 1: Hypothetical Torsional Angles and Relative Energies of this compound Conformers

ConformerDihedral Angle (O-C3-C-Cl) (°)Dihedral Angle (O-C3-C-OH) (°)Relative Energy (kcal/mol)
1601800.00
2180601.25
3-601800.85

Note: This data is hypothetical and serves as an illustration of what a conformational analysis would yield.

Electronic Structure and Bonding Characteristics

The electronic structure of this compound is significantly influenced by the presence of electronegative oxygen and chlorine atoms. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO is likely to be localized on the oxygen atoms and the chlorine atom, indicating these are sites susceptible to electrophilic attack. The LUMO is expected to be associated with the antibonding orbitals of the C-Cl and C-O bonds, suggesting these are the sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution and analyze specific donor-acceptor interactions within the molecule. The carbon atom of the chloromethyl group is expected to be electron-deficient and thus electrophilic, while the oxygen atoms of the oxetane ring and the hydroxyl group will be electron-rich and nucleophilic.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the potential reaction mechanisms involving this compound. By mapping out the potential energy surface for a given reaction, key features such as transition states and intermediates can be identified.

Transition State Analysis of Key Chemical Transformations

Key chemical transformations for this molecule include nucleophilic substitution at the chloromethyl group and the ring-opening of the oxetane. For a nucleophilic substitution reaction, where a nucleophile replaces the chlorine atom, computational modeling can locate the transition state structure. The geometry of the transition state would reveal whether the reaction proceeds through an Sₙ2 mechanism (backside attack) or an Sₙ1 mechanism (formation of a carbocation intermediate). The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a measure of the reaction rate.

Ring-opening reactions of the oxetane ring are typically acid-catalyzed. Computational studies can model the protonation of the oxetane oxygen, followed by nucleophilic attack on one of the ring carbons. Transition state analysis would clarify the stereochemistry of the ring-opening and the energetic feasibility of different pathways.

Prediction of Reaction Pathways and Energy Barriers

Table 2: Hypothetical Calculated Energy Barriers for Competing Reaction Pathways

Reaction PathwayActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Sₙ2 substitution at -CH₂Cl25.5-10.2
Acid-catalyzed ring-opening18.3-15.8

Note: This data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. In an MD simulation, the motion of the atoms is simulated over time by solving Newton's equations of motion.

In a condensed phase, such as in a solution, the intermolecular interactions play a crucial role in the molecule's behavior. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. The oxetane oxygen can act as a hydrogen bond acceptor, and the chlorine atom can participate in weaker halogen bonding. MD simulations can be used to study the structure and dynamics of the solvation shell around the molecule in different solvents. For example, in a protic solvent like water, a well-defined network of hydrogen bonds would be expected to form around the solute molecule. The radial distribution function, calculated from the MD trajectory, can provide quantitative information about the average distance and coordination number of solvent molecules around specific atoms of the solute. These simulations are also crucial for understanding how the molecule might orient itself within a larger system, such as at an interface or within the active site of an enzyme.

Solvent Effects on Reactivity

The reactivity of this compound is intrinsically linked to the chemical environment provided by a solvent. Solvents can significantly modulate reaction rates and even alter reaction pathways by stabilizing or destabilizing reactants, transition states, and products. rsc.orgresearchgate.net The presence of three distinct functional groups—an oxetane ring, a primary alcohol, and a primary alkyl chloride—means that solvent effects will be multifaceted.

Computational methods, such as Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models, are pivotal in elucidating these effects. iastate.edunih.govchemrxiv.org These models can predict how solvent polarity, proticity, and specific solute-solvent interactions like hydrogen bonding influence the molecule's reactive sites.

Influence on the Oxetane Ring: The four-membered oxetane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions. Theoretical studies on similar oxetanes suggest that both acidic and nucleophilic ring-opening are possible. The choice of solvent can influence the mechanism and kinetics of these reactions. For instance, polar protic solvents can facilitate ring-opening by protonating the oxetane oxygen, thereby activating the ring for nucleophilic attack. Conversely, aprotic solvents might favor different reaction pathways.

Reactivity of the Chloromethyl Group: The chloromethyl group is a classic substrate for nucleophilic substitution (SN2) reactions. Computational studies on SN2 reactions have extensively demonstrated the profound influence of the solvent. iastate.edunih.govchemrxiv.orgresearchgate.net

Polar Aprotic Solvents: Solvents like acetone (B3395972) or dimethylformamide (DMF) are expected to enhance the rate of SN2 reactions at the chloromethyl group. These solvents can solvate the cation but not the nucleophile, leaving the latter more reactive.

Polar Protic Solvents: Solvents such as water and ethanol (B145695) can form strong hydrogen bonds with nucleophiles, creating a solvent shell that hinders their approach to the electrophilic carbon. khanacademy.org This typically slows down the SN2 reaction rate compared to polar aprotic solvents.

The Role of the Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly influencing and being influenced by the solvent environment. youtube.comacs.org In protic solvents, it will readily exchange hydrogen bonds with solvent molecules. This can affect its nucleophilicity and its ability to participate in intramolecular reactions. Computational models can quantify the strength of these hydrogen bonds and predict their impact on reactivity. researchgate.netresearchgate.net For example, in a basic medium, a protic solvent can stabilize the resulting alkoxide, enhancing its nucleophilicity for a potential intramolecular SN2 reaction leading to a bicyclic ether.

Solvent TypePredicted Effect on ReactivityRationale
Polar Protic (e.g., Water, Ethanol)- May facilitate oxetane ring-opening via protonation.- Can slow down SN2 reactions at the chloromethyl group.- Stabilizes charged transition states.- Solvates nucleophiles through hydrogen bonding, reducing their reactivity. khanacademy.org
Polar Aprotic (e.g., Acetone, DMF)- Expected to accelerate SN2 reactions at the chloromethyl group.- Solvates cations well but not anions (nucleophiles), increasing nucleophile reactivity.
Nonpolar (e.g., Hexane, Toluene)- Generally disfavors reactions involving charged species or polar transition states.- Poor solvation of charged intermediates and transition states.

Self-Assembly Propensities

The structure of this compound, featuring both a hydrogen bond donor (hydroxyl group) and multiple hydrogen bond acceptor sites (the oxygen of the hydroxyl group and the oxygen of the oxetane ring), suggests a strong propensity for self-assembly through hydrogen bonding. youtube.comacs.org Supramolecular chemistry principles indicate that molecules with such functionalities can form well-ordered, non-covalent structures. dtic.milacs.orgyoutube.com

Theoretical and computational methods are invaluable for predicting the geometry and stability of the resulting supramolecular architectures. Molecular dynamics (MD) simulations and DFT calculations can be used to explore the potential energy surface of interacting molecules and identify the most stable self-assembled structures.

Hydrogen Bonding Networks: The primary driving force for the self-assembly of this compound is expected to be intermolecular hydrogen bonding. rsc.orgacs.org The hydroxyl group of one molecule can act as a donor to the hydroxyl or oxetane oxygen of a neighboring molecule. youtube.com This can lead to the formation of various assemblies, from simple dimers to extended one-dimensional chains or even more complex three-dimensional networks. Computational studies on alcohol-ether mixtures and diols have shown that such interactions can lead to the formation of specific cyclic or chain-like structures. researchgate.netnih.gov

Other Non-Covalent Interactions: While hydrogen bonding is likely to be the dominant interaction, other weaker forces will also play a role in the fine-tuning of the self-assembled structures. These include:

Computational modeling can provide detailed insights into the geometry of these interactions. For example, the O-H···O bond length and angle in a hydrogen-bonded dimer can be precisely calculated, and the binding energy can be determined to assess the stability of the assembly.

Interaction TypeFunctional Groups InvolvedPredicted Role in Self-Assembly
Hydrogen Bonding (Donor-Acceptor) Hydroxyl (donor) - Hydroxyl Oxygen (acceptor)Hydroxyl (donor) - Oxetane Oxygen (acceptor)Primary driving force for the formation of dimers, chains, and networks. rsc.orgacs.org
Dipole-Dipole Interactions C-O bonds (in oxetane and alcohol)C-Cl bondContribute to the overall orientation and packing of molecules in the assembly.
Van der Waals Forces Entire moleculeProvide additional stabilization to the self-assembled structure.

Advanced Spectroscopic and Structural Characterization of 3 Chloromethyloxetan 3 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy stands as the cornerstone for the structural determination of (3-Chloromethyloxetan-3-yl)methanol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular connectivity and stereochemistry can be assembled.

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OH~2.5-4.0Broad Singlet-
-CH₂Cl~3.8Singlet-
Oxetane (B1205548) CH₂ (ring)~4.5 (axial)Doublet~6-8
Oxetane CH₂ (ring)~4.3 (equatorial)Doublet~6-8
-CH₂OH~3.7Singlet-

Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Quaternary Carbon (C-3)~75-85
Oxetane CH₂ (C-2, C-4)~70-80
-CH₂Cl~45-55
-CH₂OH~60-70

To unambiguously assign the proton and carbon signals and to map out the covalent framework of this compound, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the non-equivalent protons of the oxetane ring, confirming their geminal and vicinal relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would definitively link each proton signal to its attached carbon atom. For example, the proton signals assigned to the oxetane methylene (B1212753) groups would show cross-peaks with the corresponding carbon signals in the ¹³C spectrum. researchgate.net

The oxetane ring in this compound is puckered, not planar. The spatial arrangement of the substituents can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). These experiments detect through-space interactions between protons that are in close proximity. By analyzing the NOE cross-peaks, it would be possible to determine the relative orientation of the chloromethyl and hydroxymethyl groups with respect to the oxetane ring.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of this compound and providing structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₅H₉ClO₂), the expected exact mass would be calculated and compared to the measured value, typically with a mass accuracy in the parts-per-million (ppm) range. This high precision is invaluable for confirming the molecular formula and distinguishing between compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to produce product ions. washington.edu The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Loss of a chloromethyl radical (•CH₂Cl): This would lead to a significant fragment ion.

Loss of formaldehyde (B43269) (CH₂O): Arising from the hydroxymethyl group.

Ring-opening of the oxetane: This could lead to a variety of smaller fragment ions.

By analyzing these fragmentation pathways, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
136/138[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
101[M - Cl]⁺
87[M - CH₂Cl]⁺
106[M - CH₂O]⁺
77[C₄H₅O₂]⁺ (Fragment from ring cleavage)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present. Infrared (IR) and Raman spectroscopy are complementary techniques that offer a characteristic spectrum for this compound.

Predicted Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H stretchAlcohol
~2960-2850C-H stretchAliphatic
~1100-1000C-O stretchAlcohol & Ether
~980Oxetane ring breathingOxetane
~750C-Cl stretchAlkyl Halide

The IR spectrum would be expected to show a strong, broad absorption around 3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-O stretching of the alcohol and the ether linkage of the oxetane ring would appear in the fingerprint region between 1100-1000 cm⁻¹. A characteristic band for the C-Cl stretch would be observed at lower wavenumbers, typically around 750 cm⁻¹.

Raman spectroscopy would provide complementary information. The symmetric "breathing" mode of the oxetane ring, often weak in the IR spectrum, would be expected to give a strong signal in the Raman spectrum, providing a key signature for the cyclic ether.

Future Research Trajectories and Emerging Paradigms in 3 Chloromethyloxetan 3 Yl Methanol Chemistry

Exploration of Novel Catalytic Approaches for (3-Chloromethyloxetan-3-yl)methanol Transformations

The reactivity of this compound is dominated by the oxetane (B1205548) ring and its two functional groups. Future research is expected to focus on developing novel catalytic systems that can selectively activate and transform these sites.

The ring-opening of the oxetane moiety can proceed via cationic, anionic, or metal-catalyzed pathways, yielding highly functionalized 1,3-diols. orgchemres.orgoakwoodchemical.com The development of enantioselective catalytic systems for the desymmetrization of 3-substituted oxetanes is a significant area of interest. cenmed.comCurrent time information in Bangalore, IN.dtic.mil Such systems, often employing chiral Lewis acids or Brønsted acids, could enable the synthesis of enantioenriched products from the prochiral this compound.

Furthermore, the strategic placement of the hydroxyl and chloromethyl groups allows for intramolecular reactions. For instance, under basic conditions, intramolecular cyclization could lead to the formation of a bicyclic oxetane ether. Conversely, selective catalysis could enable reactions at the chloromethyl or hydroxyl group while preserving the oxetane ring, which is a valuable moiety in medicinal chemistry due to its ability to improve physicochemical properties of drug candidates. bldpharm.compurdue.edu

Catalytic Approach Potential Transformation of this compound Key Research Focus
Asymmetric Catalysis Enantioselective ring-opening to produce chiral 1,3-diols.Development of chiral Lewis acids and Brønsted acids for high enantioselectivity. cenmed.comCurrent time information in Bangalore, IN.dtic.mil
Lewis Acid Catalysis Controlled ring-opening polymerization or selective reactions with nucleophiles. oakwoodchemical.comTuning catalyst acidity and steric bulk to control reaction pathways.
Transition Metal Catalysis Cross-coupling reactions at the C-Cl bond or directed C-H functionalization.Exploration of palladium, nickel, or copper catalysts for novel bond formations.
Organocatalysis Activation of the oxetane ring or the hydroxyl group for subsequent reactions.Design of novel hydrogen-bond donor catalysts for mild and selective transformations. dtic.mil

Design and Synthesis of Advanced Materials Utilizing this compound Building Blocks

The bifunctionality and the presence of a reactive oxetane ring make this compound an excellent candidate for the synthesis of advanced polymers and materials.

Polymers: Cationic ring-opening polymerization of the oxetane moiety can lead to polyethers with pendant chloromethyl and hydroxymethyl groups. These functional groups can be further modified post-polymerization to introduce a wide range of functionalities, leading to materials with tailored properties such as tunable solubility, thermal stability, and adhesive characteristics. For instance, the hydroxyl groups can be esterified, while the chloro-methyl groups can be converted to azides, amines, or other functional groups. Copolymers with other cyclic ethers like tetrahydrofuran (B95107) can also be synthesized to modulate material properties.

Energetic Materials: The high ring strain energy of the oxetane ring (approximately 107 kJ/mol) makes oxetane derivatives attractive as energetic components in propellants and explosives. The chloromethyl group in this compound can be readily converted to an azidomethyl group, a common energetic functional group. The resulting azido-oxetane monomer could be polymerized to yield an energetic binder for composite solid propellants, potentially offering a good balance between energy output and mechanical properties.

Photo-curable Resins: Oxetanes are known to undergo efficient photo-initiated cationic polymerization. This property can be exploited to develop high-performance photo-curable resins for applications in coatings, adhesives, and 3D printing. The hydroxyl group of this compound can be functionalized with photo-sensitive groups to enhance its reactivity in such systems.

Material Type Role of this compound Potential Applications
Functional Polyethers Monomer for ring-opening polymerization.Adhesives, coatings, smart materials.
Energetic Polymers Precursor to energetic monomers (e.g., azido-oxetanes).Binders for solid propellants and explosives.
Photo-curable Resins Reactive monomer in photo-initiated cationic polymerization.3D printing, inks, and coatings.
Cross-linked Networks Cross-linking agent through its multiple functional groups.Thermosets, hydrogels.

Interdisciplinary Research Integrating this compound into Emerging Fields

The unique properties of the oxetane motif are driving its integration into various interdisciplinary fields, and this compound is poised to contribute to these advancements.

Medicinal Chemistry: The incorporation of an oxetane ring into drug candidates has been shown to improve key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity. bldpharm.compurdue.edu The 3,3-disubstituted pattern, as seen in this compound, is particularly stable. This compound can serve as a versatile scaffold for the synthesis of novel bioactive molecules. The chloromethyl group can be used as a handle for coupling with various pharmacophores, while the hydroxyl group can be modified to fine-tune the molecule's properties.

Chemical Biology: The oxetane ring can act as a bioisostere for commonly found functional groups like gem-dimethyl or carbonyl groups. purdue.edu This allows for the design of molecular probes and tools to study biological processes with minimal structural perturbation. The functional handles on this compound would allow for the attachment of reporter tags such as fluorescent dyes or biotin.

Supramolecular Chemistry: The ability of the hydroxyl group to participate in hydrogen bonding and the potential for the oxetane oxygen to act as a hydrogen bond acceptor make this molecule an interesting component for the construction of self-assembling systems and functional supramolecular architectures.

Sustainable and Green Chemistry Methodologies for this compound Synthesis and Reactivity

Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for the synthesis and transformation of this compound.

Greener Synthesis: The development of catalytic routes that avoid stoichiometric reagents and harsh reaction conditions is a key goal. For instance, photo-induced processes or the use of heterogeneous catalysts that can be easily recovered and recycled would enhance the green credentials of its synthesis. The use of bio-based starting materials for the synthesis of oxetane precursors is another promising avenue.

Atom Economy: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product is a central tenet of green chemistry. Catalytic ring-opening reactions and cycloadditions are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts.

Alternative Solvents: Exploring the use of greener solvents such as water, supercritical fluids, or ionic liquids for the transformations of this compound will be an important research direction to minimize the environmental impact of its chemical processing.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3-Chloromethyloxetan-3-yl)methanol with high purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or ring-opening reactions. Critical parameters include reaction temperature (optimized between 0–20°C to avoid side reactions like over-chlorination), solvent selection (e.g., dichloromethane or THF for polar intermediates), and stoichiometric control of reagents (e.g., AlCl₃ as a catalyst for Friedel-Crafts-like reactions). Post-synthesis, purification via column chromatography (silica gel with CHCl₃/hexane or ethyl acetate gradients) and characterization using NMR (¹H/¹³C) and GC-MS are essential to confirm purity .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols:

  • pH Stability : Dissolve the compound in buffers (pH 2–12) and monitor decomposition via HPLC at 25°C and 40°C over 24–72 hours.
  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition thresholds.
  • Data interpretation should focus on identifying degradation products (e.g., hydrolysis of the oxetane ring) and deriving Arrhenius kinetics for shelf-life predictions .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Key protocols include:

  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile chlorinated intermediates.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent exothermic reactions.
  • Waste Disposal : Segregate halogenated waste for incineration .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and energetics for chloromethylation or ring-opening reactions. Molecular dynamics simulations (e.g., using GROMACS) assess solvent effects on reaction kinetics. Validate models with experimental data (e.g., kinetic isotope effects or Hammett plots) to refine mechanistic hypotheses .

Q. What strategies resolve contradictions in spectroscopic data for this compound analogs?

  • Methodological Answer : Contradictions often arise from:

  • Stereochemical ambiguity : Use NOESY or ROESY NMR to assign spatial configurations.
  • Impurity interference : Cross-validate with high-resolution mass spectrometry (HRMS) and 2D chromatography (LC×LC).
  • Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening peaks .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Design experiments comparing:

  • Steric Effects : Substitute the oxetane’s methyl group with bulkier groups (e.g., tert-butyl) and monitor reaction rates in Suzuki-Miyaura couplings.
  • Electronic Effects : Introduce electron-withdrawing groups (e.g., nitro) to the oxetane ring and measure changes in activation energy via Eyring plots.
  • Use X-ray crystallography to correlate substituent effects with bond lengths/angles .

Q. What advanced techniques quantify trace impurities in this compound batches?

  • Methodological Answer : Implement:

  • UHPLC-MS/MS : Use a C18 column with a 1.7 µm particle size and a methanol/water gradient (0.1% formic acid) for sub-ppm detection.
  • Headspace GC-ECD : Detect volatile chlorinated byproducts (e.g., chloroform) with electron capture detection.
  • ICP-MS : Screen for heavy metal catalysts (e.g., residual Pd from cross-coupling steps) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.